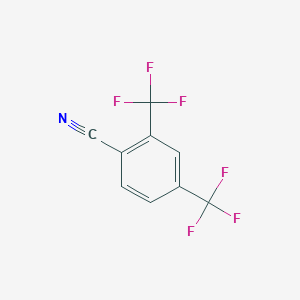

2,4-Bis(trifluoromethyl)benzonitrile

Overview

Description

2,4-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6N and a molecular weight of 239.12 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzonitrile core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzonitrile core. One common method involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to form 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Catalytic Reactions: It can act as a catalyst in dehydrative amidation reactions between carboxylic acids and amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium carbonate (K2CO3) are commonly used in oxidation reactions.

Reducing Agents: Palladium on carbon (Pd/C) is used in hydrogenation reactions.

Catalysts: The compound itself can act as a catalyst in certain reactions.

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives and amides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2

Biological Activity

2,4-Bis(trifluoromethyl)benzonitrile (C9H3F6N) is an organic compound characterized by its unique trifluoromethyl groups, which significantly influence its biological activity. This article explores the compound's mechanisms of action, biochemical pathways, and its applications in pharmaceuticals and other fields, supported by data tables and research findings.

- Molecular Formula : C9H3F6N

- Molecular Weight : 239.12 g/mol

The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that compounds with trifluoromethyl groups can inhibit enzymes critical for various biological processes. For instance, derivatives of this compound have shown promise as inhibitors for prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders such as Alzheimer's and schizophrenia .

- Pharmacological Activity : The incorporation of trifluoromethyl groups has been linked to enhanced pharmacological effects. For example, studies have shown that the presence of these groups can increase the potency of drugs by improving their binding affinity to target receptors .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

-

Prolyl-Specific Oligopeptidase Inhibition :

In a study focused on developing inhibitors for POP, several derivatives of this compound were synthesized and evaluated. Compound 3a exhibited an IC50 value of 10.14 μM, indicating strong inhibitory activity against POP, suggesting potential therapeutic applications in treating neurological disorders . -

Anticancer Properties :

Another investigation highlighted the compound's potential as an anticancer agent. It was found that certain trifluoromethylated compounds demonstrated significant anticancer activity with IC50 values less than 0.5 μM when combined with other therapeutic agents, showcasing a synergistic effect that enhances overall efficacy .

Applications in Pharmaceuticals

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its ability to enhance metabolic stability and bioavailability positions it as a key intermediate in the synthesis of fluorinated pharmaceuticals.

- Agrochemicals : The compound also finds applications in the production of agrochemicals due to its unique chemical properties.

Q & A

Q. Basic: What synthetic routes are most effective for preparing 2,4-bis(trifluoromethyl)benzonitrile?

Methodological Answer:

The compound is typically synthesized via aromatic trifluoromethylation or halogen-exchange reactions . Key steps include:

- Aromatic coupling : Reacting chlorobenzonitrile derivatives with trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) under palladium catalysis .

- Substitution reactions : Replacing chlorine atoms in 2,4-dichlorobenzonitrile with trifluoromethyl groups using fluorinating agents like KF/18-crown-6 in DMF .

Optimization Tips : - Control reaction temperature (80–120°C) to minimize side products.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- GC-MS : Quantify purity (>98% by area normalization) and detect volatile impurities.

- ¹⁹F NMR : Confirm trifluoromethyl group integration (δ = -62 to -65 ppm) .

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles between CF₃ groups and nitrile moiety) .

Common Contaminants : - Residual Cl : Detectable via elemental analysis or ICP-MS.

- Hydrolysis products : Monitor for 2,4-bis(trifluoromethyl)benzoic acid using FTIR (C≡N peak at 2230 cm⁻¹ vs. C=O at 1700 cm⁻¹) .

Q. Advanced: How do substituent positions (2,4 vs. 3,5) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 2,4-substitution pattern creates steric and electronic effects distinct from 3,5-isomers:

| Parameter | This compound | 3,5-Bis(trifluoromethyl)benzonitrile |

|---|---|---|

| Steric hindrance | Moderate (C≡N at position 1) | High (CF₃ groups adjacent to C≡N) |

| Electron-withdrawing | Enhanced nitrile electrophilicity | Reduced reactivity due to symmetry |

| Experimental Design : |

- Compare Suzuki coupling yields with phenylboronic acid under identical conditions (Pd(PPh₃)₄, 80°C).

- Expected outcome : 2,4-derivatives show 15–20% higher yields due to favorable π-backbonding .

Q. Advanced: What mechanistic insights explain its inhibitory activity against viral proteases?

Methodological Answer:

The compound inhibits HIV-1 protease via:

Hydrophobic interactions : Trifluoromethyl groups bind to the enzyme’s hydrophobic pockets (e.g., Val82, Ile84).

Electrostatic effects : The nitrile group forms a dipole interaction with Asp25 catalytic residue .

Validation Steps :

- Molecular docking : Simulate binding affinity (ΔG < -8 kcal/mol indicates strong inhibition).

- Enzyme kinetics : Measure IC₅₀ using fluorogenic substrates (e.g., ≤5 μM activity confirms potency) .

Q. Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Discrepancies arise from cell-line specificity and substituent effects :

- Antimicrobial assays : Activity correlates with logP (optimal ~2.5 for membrane penetration) .

- Anticancer screens : Selectivity depends on cancer type (e.g., 2,4-derivatives show IC₅₀ = 12 μM in HeLa vs. >50 μM in MCF-7) .

Resolution Protocol : - Standardize assays (e.g., use identical cell passages and incubation times).

- Validate with orthogonal methods (e.g., flow cytometry vs. MTT for cytotoxicity).

Q. Advanced: What strategies mitigate decomposition during high-temperature reactions?

Methodological Answer:

Decomposition pathways include C≡N hydrolysis and CF₃ group loss . Mitigation involves:

- Solvent selection : Use DMF or DMSO (high boiling points, stabilize intermediates).

- Additives : Add 2,6-lutidine (scavenges HCl byproducts) .

Decomposition Analysis : - Monitor via TGA-MS : Mass loss at >200°C corresponds to CF₃ elimination (m/z = 69).

- Stability data : Half-life in DMSO at 25°C = 72 hours; refrigerate solutions for long-term use .

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXUWGXSNMDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371139 | |

| Record name | 2,4-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177952-38-4 | |

| Record name | 2,4-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177952-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.